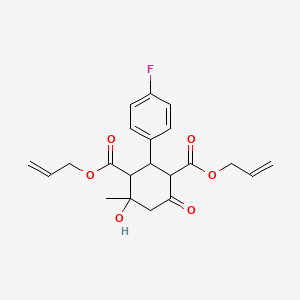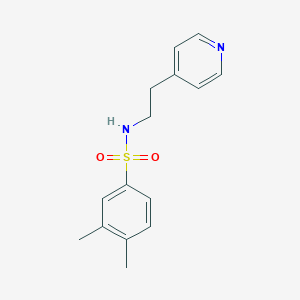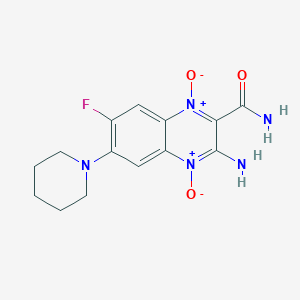![molecular formula C15H16N8O2 B11498680 N,N-dimethyl-6-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11498680.png)
N,N-dimethyl-6-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-6-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Imidazole Moiety: The imidazole group is introduced through a nucleophilic substitution reaction, where the triazine core reacts with an imidazole derivative.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The triazine and imidazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-amino-6-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-6-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-6-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine: This compound is unique due to its specific combination of functional groups.
Other Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine core but differ in their functional groups and applications.
Imidazole Derivatives: Compounds such as histidine and benzimidazole have similar imidazole rings but differ in their overall structure and function.
Properties
Molecular Formula |
C15H16N8O2 |
|---|---|
Molecular Weight |
340.34 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-6-[[4-(4-nitrophenyl)imidazol-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H16N8O2/c1-21(2)15-19-13(18-14(16)20-15)8-22-7-12(17-9-22)10-3-5-11(6-4-10)23(24)25/h3-7,9H,8H2,1-2H3,(H2,16,18,19,20) |
InChI Key |
WHFOXISXKWPEJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethanone](/img/structure/B11498606.png)
![2-fluorobenzyl 3-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B11498607.png)

![N-benzyl-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11498611.png)
![N-{3-(4-chlorophenyl)-1-[(4-methoxyphenyl)carbonyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B11498617.png)
![3-(4-Tert-butylphenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoic acid](/img/structure/B11498621.png)
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide](/img/structure/B11498622.png)

![N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11498635.png)
![N-(2-cyano-4,5-diethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B11498644.png)
![2-(4-fluorophenyl)-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanone](/img/structure/B11498652.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11498662.png)
![2'-amino-1,7',7'-trimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11498668.png)
